molecular formula C19H20O4 B143979 1,5-Bis(4-hydroxy-3-methoxyphenyl)penta-1,4-diene CAS No. 63644-68-8

1,5-Bis(4-hydroxy-3-methoxyphenyl)penta-1,4-diene

Cat. No. B143979
CAS RN: 63644-68-8
M. Wt: 312.4 g/mol
InChI Key: NUITXMZDWYBZLK-YDFGWWAZSA-N
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Description

1,5-Bis(4-hydroxy-3-methoxyphenyl)penta-1,4-diene is a molecular entity capable of donating a hydron to an acceptor . It is a hydroxycinnamic acid and has been designed as a new cytotoxin . The compounds have low CC 50 values in the low micromolar range against HL-60 neoplasms and HSC-2, HSC-3, and HSC-4 carcinoma cells .


Synthesis Analysis

This compound can be synthesized by a different method using microwave irradiation . The products were purified by column chromatography and recrystallized with suitable solvents . Aminomethyl derivatives of the compound were obtained with the classical Mannich reaction . To obtain the compounds with a better yield, 1,5-bis(4-hydroxy-3-methoxyphenyl)penta-1,4-dien-3-one was added into a previously 10-min heated mixture of secondary amine and paraformaldehyde in acetonitrile .


Molecular Structure Analysis

Single crystal XRD study revealed that the molecule possesses a ʌ-shape and crystallizes in an orthorhombic noncentrosymmetric system with an Aba2 space group .


Chemical Reactions Analysis

The presence of the aminomethyl groups was obvious from the spectral data . The IR spectra of the Mannich derivatives revealed the C1⁄4C–H stretching absorption bands of a,b-unsaturated moiety at 2926–2972 cm 1 and C–N stretching absorption bands of aminomethyl groups in the range of 1265–1291 cm 1 .


Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 507.7±45.0 °C . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .

Mechanism of Action

Target of Action

The primary targets of 1,5-Bis(4-hydroxy-3-Methoxyphenyl)penta-1,4-diene are human colon cancer cells , both primary (SW480) and metastatic (SW620) ones . The compound has been shown to have a significant cytotoxic effect on these cells .

Mode of Action

1,5-Bis(4-hydroxy-3-Methoxyphenyl)penta-1,4-diene interacts with its targets by inhibiting cell proliferation and inducing apoptosis . This is achieved through the suppression of colon cancer cell growth and the induction of morphological features associated with apoptosis .

Biochemical Pathways

The compound affects the biochemical pathways related to cell proliferation and apoptosis . It increases caspase-3 activity, which plays a vital role in the execution-phase of cell apoptosis . Additionally, it decreases the level of Bcl-2 protein, an anti-apoptotic protein, in both colon cancer cell lines .

Pharmacokinetics

1,5-Bis(4-hydroxy-3-Methoxyphenyl)penta-1,4-diene has demonstrated improved in vivo pharmacokinetic profiles compared to curcumin . It has an increased half-life , better absorption , and low metabolism , which significantly impact its bioavailability.

Result of Action

The result of the compound’s action is the suppression of colon cancer cell growth . It achieves this by inhibiting cell proliferation and inducing apoptosis in primary and metastatic human colon cancer cells . This leads to a significant growth inhibition with cell viability approximately 71% in SW480 and 45% in SW620 cells when treated with curcumin at the same dosage of 25 µM and higher .

Safety and Hazards

The compound has been evaluated for its cytotoxicity against tumoral cell lines, the in vivo toxicity, and antitumoral activity in B16F10 melanoma-bearing mice .

properties

IUPAC Name

4-[(1E,4E)-5-(4-hydroxy-3-methoxyphenyl)penta-1,4-dienyl]-2-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O4/c1-22-18-12-14(8-10-16(18)20)6-4-3-5-7-15-9-11-17(21)19(13-15)23-2/h4-13,20-21H,3H2,1-2H3/b6-4+,7-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUITXMZDWYBZLK-YDFGWWAZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=CCC=CC2=CC(=C(C=C2)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C/C=C/C2=CC(=C(C=C2)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,5-Bis(4-hydroxy-3-methoxyphenyl)penta-1,4-diene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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